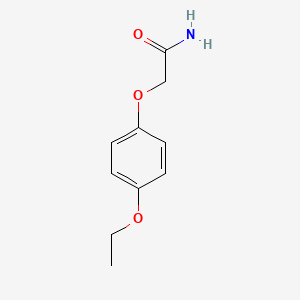

2-(4-Ethoxyphenoxy)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

140895-56-3 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(4-ethoxyphenoxy)acetamide |

InChI |

InChI=1S/C10H13NO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |

InChI Key |

NVFPXVWESDCNIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxyphenoxy Acetamide

Classical Approaches for the Synthesis of Phenoxyacetamide Core Structures

The Williamson ether synthesis stands as the cornerstone for the classical preparation of phenoxyacetamide core structures, including 2-(4-ethoxyphenoxy)acetamide. scielo.bredubirdie.comnih.gov This venerable and widely utilized method involves the reaction of a sodium or potassium salt of a phenol (B47542) with a haloacetamide. scielo.bredubirdie.comnih.gov In the context of this compound, this translates to the reaction of 4-ethoxyphenoxide with a 2-haloacetamide, typically 2-chloroacetamide (B119443).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scielo.bredubirdie.comnih.gov The first step involves the deprotonation of 4-ethoxyphenol (B1293792) with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to generate the more nucleophilic 4-ethoxyphenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired ether linkage.

A general representation of this classical synthesis is depicted below:

Step 1: Formation of the Phenoxide

4-Ethoxyphenol + Base → 4-Ethoxyphenoxide Ion

Step 2: Nucleophilic Substitution

4-Ethoxyphenoxide Ion + 2-Chloroacetamide → this compound + Chloride Ion

Key parameters influencing the success of the Williamson ether synthesis include the choice of base, solvent, and reaction temperature. Stronger bases ensure complete deprotonation of the phenol, while polar aprotic solvents are often favored to enhance the nucleophilicity of the phenoxide. scielo.br

Innovative Synthetic Routes to this compound

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and scalable methods for the synthesis of this compound. These innovative routes aim to overcome some of the limitations of classical methods, such as long reaction times and the use of harsh reagents.

One-Pot Synthesis Techniques for this compound

One-pot synthesis offers a streamlined approach by combining multiple reaction steps into a single procedural operation, thereby avoiding the isolation of intermediates and reducing waste. For the synthesis of this compound, a one-pot approach would typically involve the in-situ formation of the 4-ethoxyphenoxide followed by its immediate reaction with 2-chloroacetamide in the same reaction vessel. This method enhances efficiency by minimizing handling and purification steps. While specific one-pot procedures for this compound are not extensively detailed in readily available literature, the principles can be applied from similar syntheses of phenoxyacetamides.

Catalytic Reactions in this compound Preparation

The use of catalysts can significantly enhance the rate and selectivity of the etherification reaction. Phase-transfer catalysis (PTC) is a particularly effective technique for Williamson ether synthesis. d-nb.info A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the haloacetamide is dissolved, thereby accelerating the reaction. d-nb.info

| Catalyst Type | Example Catalyst | Role in Synthesis |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the transfer of the 4-ethoxyphenoxide anion from an aqueous or solid phase to the organic phase containing 2-chloroacetamide, thereby increasing the reaction rate. |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. taylorfrancis.com In the synthesis of this compound, these principles can be applied in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol (B145695), or other bio-based solvents can significantly reduce the environmental impact. taylorfrancis.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. scielo.branton-paar.comevitachem.com This technique is a hallmark of green chemistry as it often leads to cleaner reactions with fewer byproducts. scielo.branton-paar.comevitachem.com

Catalysis: The use of catalysts, as mentioned earlier, is a core principle of green chemistry as it allows for more efficient reactions with less waste.

| Green Chemistry Approach | Description | Potential Benefits |

| Greener Solvents | Utilizing solvents such as water, ethanol, or bio-derived solvents in place of traditional volatile organic compounds. | Reduced environmental pollution and improved worker safety. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | Shorter reaction times, higher yields, and often cleaner reaction profiles with fewer side products. scielo.branton-paar.comevitachem.com |

| Phase-Transfer Catalysis | Using a catalyst to facilitate the reaction between reactants in different phases. | Increased reaction rates, milder reaction conditions, and reduced need for harsh solvents. d-nb.info |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

A systematic approach to optimization might involve screening various bases and solvents. For instance, comparing the efficacy of inorganic bases like potassium carbonate and sodium hydroxide, in conjunction with different solvents such as acetone, acetonitrile, or dimethylformamide (DMF), can identify the most effective combination.

| Parameter | Variation | Effect on Yield and Purity |

| Base | Potassium Carbonate vs. Sodium Hydroxide | The strength and solubility of the base can influence the rate of phenoxide formation and potential side reactions. |

| Solvent | Acetone, Acetonitrile, DMF | The polarity and aprotic nature of the solvent can affect the nucleophilicity of the phenoxide and the overall reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but may also lead to the formation of impurities. |

| Reaction Time | Varies | Monitoring the reaction progress (e.g., by TLC) is essential to determine the optimal time for maximizing product formation while minimizing degradation. |

Scale-Up Considerations in the Laboratory Production of this compound

Scaling up the synthesis of this compound from a laboratory scale to a larger production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

One of the primary challenges in scaling up the Williamson ether synthesis is managing the exothermicity of the reaction, especially during the addition of the alkylating agent to the phenoxide solution. Proper heat management through controlled addition rates and efficient cooling is essential to prevent runaway reactions.

Another key consideration is the choice of equipment. The mixing efficiency becomes more critical on a larger scale to ensure uniform reaction conditions and prevent localized overheating. The method of product isolation and purification also needs to be adapted for larger quantities, potentially moving from laboratory techniques like column chromatography to crystallization or distillation.

| Scale-Up Factor | Consideration | Potential Solution |

| Heat Management | The reaction can be exothermic, especially during the addition of 2-chloroacetamide. | Controlled addition of reagents, use of a jacketed reactor with efficient cooling. |

| Mixing | Ensuring homogenous reaction mixture in a larger volume. | Use of appropriate stirring mechanisms (e.g., overhead stirrer) and reactor design. |

| Solvent Handling | Managing larger volumes of potentially flammable or hazardous solvents. | Use of closed systems, proper ventilation, and consideration of solvent recovery and recycling. |

| Product Isolation | Transitioning from small-scale purification methods. | Development of robust crystallization procedures or distillation protocols for purification. |

Derivatization and Structural Modification of the 2 4 Ethoxyphenoxy Acetamide Scaffold

Strategies for Functionalization of the Acetamide (B32628) Moiety

A primary strategy for functionalizing the acetamide moiety is through N-substitution , which can be achieved by reacting 2-(4-ethoxyphenoxy)acetic acid or its activated derivatives with a diverse range of primary and secondary amines. This condensation reaction is typically facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to promote amide bond formation. nih.gov This approach allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heterocyclic moieties, onto the acetamide nitrogen.

For instance, a series of N-substituted-acetamide derivatives have been designed and synthesized to explore their potential as P2Y14R antagonists. nih.gov One notable example is the synthesis of N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which demonstrated high potency. nih.gov While this example features a bromophenoxy group instead of an ethoxyphenoxy group, the synthetic principle of N-substitution on the acetamide remains the same.

Another approach involves the use of 2-chloro-N-substituted acetamide intermediates. These can be synthesized by reacting various anilines or amines with chloroacetyl chloride. rjptonline.org The resulting N-substituted chloroacetamide can then undergo a nucleophilic substitution reaction with 4-ethoxyphenol (B1293792) to yield the desired 2-(4-ethoxyphenoxy)acetamide derivative. This two-step process provides a flexible route to a wide range of N-aryl and N-alkyl derivatives.

The functionalization of the acetamide moiety is not limited to direct N-substitution. More complex modifications, such as the introduction of bioisosteric replacements for the amide bond, can also be explored to alter the compound's metabolic stability and conformational properties. nih.gov Reductive functionalization of the amide bond is another advanced strategy that can lead to the corresponding amines, providing a different set of structural possibilities. nih.gov

Table 1: Examples of Functionalization Strategies for the Acetamide Moiety

| Strategy | Reagents and Conditions | Resulting Modification | Reference |

| N-Substitution via Amide Coupling | 2-(4-Ethoxyphenoxy)acetic acid, primary/secondary amine, HATU, DIPEA, DMF | N-alkyl, N-aryl, or N-heterocyclyl acetamides | nih.gov |

| N-Substitution via Nucleophilic Substitution | 4-Ethoxyphenol, N-substituted-2-chloroacetamide, K2CO3, Acetone | N-alkyl or N-aryl acetamides | rjptonline.org |

| Amide Bond Bioisosteric Replacement | Various multi-step synthetic routes | Introduction of groups like tetrazoles or fluoroalkenes | nih.gov |

| Reductive Functionalization | Amide activation (e.g., with Tf2O) followed by reduction (e.g., with a hydride donor) | Conversion of the amide to a substituted amine | nih.gov |

Modifications to the Phenoxy Ring System of this compound

The phenoxy ring of this compound provides another avenue for structural diversification. Modifications to this aromatic ring can influence the compound's electronic properties, lipophilicity, and potential for specific interactions with target proteins.

Electrophilic aromatic substitution is a common method for introducing substituents onto the phenoxy ring. nih.gov The ethoxy group at the para position is an activating group and an ortho-, para-director. Since the para position is already occupied, electrophilic substitution will primarily occur at the ortho positions (positions 2 and 6 relative to the ether linkage). Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using appropriate halogenating agents and a Lewis acid catalyst. Halogen substituents can alter the electronic nature of the ring and introduce potential halogen bonding interactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. The nitro group is a strong electron-withdrawing group and can serve as a handle for further functionalization, for example, by reduction to an amino group.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. These modifications can increase the lipophilicity and steric bulk of the molecule.

The synthesis of derivatives often starts with an already substituted phenol (B47542). For example, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs have been synthesized using various substituted phenols, including those with halogen and nitro groups. nih.gov This highlights the strategy of incorporating desired substituents on the phenoxy ring at the precursor stage.

Table 2: Potential Modifications to the Phenoxy Ring of this compound

| Modification | Reagents and Conditions | Position of Substitution | Potential Impact |

| Halogenation | X2 (Cl2, Br2), Lewis Acid (e.g., FeCl3) | Ortho to the ether linkage | Altered electronics, potential for halogen bonding |

| Nitration | HNO3, H2SO4 | Ortho to the ether linkage | Introduction of an electron-withdrawing group, handle for further functionalization |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl3) | Ortho to the ether linkage | Increased lipophilicity and steric bulk |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl3) | Ortho to the ether linkage | Introduction of a ketone functionality, increased steric bulk |

Investigation of Linker Chemistry in this compound Analogues

Research has been conducted on replacing the ether oxygen atom with other heteroatoms or a methylene (B1212753) unit to probe the importance of this linker for biological activity. In a study on phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system, the replacement of the oxygen linker resulted in a range of activities. nih.gov The study found that thioether analogues (where oxygen is replaced by sulfur) showed slightly greater potency in a secretion assay but were inactive in a translocation assay. nih.gov This suggests that even subtle changes to the linker can lead to significant differences in the mode of biological action. The potency was found to decrease in the order of O > NH > S > CH2. rsc.org

The preference for the oxygen linker in some cases is believed to be due to its ability to form a favorable internal hydrogen bond with the amide NH, which holds the molecule in a low-energy conformation that is optimal for binding to the target. rsc.org

The length of the linker can also be varied. For instance, increasing the number of carbon atoms by adding a methylene group can increase the lipophilicity of the compound. nih.gov The investigation of different amide linkers has also been a strategy to decrease the molecular weight and lipophilicity of phenoxyacetamide-based compounds. nih.gov

Table 3: Examples of Linker Modifications in Phenoxyacetamide Analogues

| Linker Modification | Example of Modified Linker | Synthetic Approach | Observed Impact on Activity | Reference |

| Replacement of Ether Oxygen | Thioether (-S-) | Reaction of a thiophenol with a 2-haloacetamide | Altered activity profile, differentiation between secretion and translocation inhibition | nih.gov |

| Replacement of Ether Oxygen | Amine (-NH-) | N-arylation of an amine with a 2-haloacetamide | Decreased potency compared to the ether linker | rsc.org |

| Replacement of Ether Oxygen | Methylene (-CH2-) | Multi-step synthesis involving C-C bond formation | Significantly decreased potency | rsc.org |

| Variation of Amide Linker | Different amide-containing structures | Synthesis from various carboxylic acids and amines | Modulation of molecular weight and lipophilicity | nih.gov |

Synthesis of Precursor Compounds and Advanced Intermediates Related to this compound

The efficient synthesis of this compound and its derivatives relies on the availability of key precursor compounds and advanced intermediates.

A fundamental precursor is 4-ethoxyphenol . This can be synthesized through various methods, including the mono-ethylation of hydroquinone (B1673460) with diethyl sulfate (B86663) in a weak aqueous alkaline solution. chemicalbook.com Another method involves the reaction of p-benzoquinone with ethanol (B145695) in the presence of an acid catalyst like Amberlyst-15. chemicalbook.com Electrochemical oxidation of hydroquinone in ethanol has also been shown to produce 4-ethoxyphenol. researchgate.net

Another crucial precursor is 2-(4-ethoxyphenoxy)acetic acid . This is typically synthesized via the Williamson ether synthesis, where 4-ethoxyphenol is reacted with an ester of chloroacetic acid (e.g., ethyl chloroacetate) in the presence of a base such as potassium carbonate, followed by hydrolysis of the resulting ester. nih.gov

For the synthesis of N-substituted derivatives, 2-chloro-N-aryl/alkyl acetamides are important intermediates. These are generally prepared by the reaction of a primary or secondary amine with chloroacetyl chloride. rjptonline.org

The synthesis of more complex derivatives may require multi-step sequences to prepare advanced intermediates. For example, the synthesis of phenoxyacetamide-like inhibitors with alternative linkers involved the preparation of the corresponding carboxylic acids with modified linkers, which were then coupled with amines. nih.gov

Table 4: Key Precursors and Intermediates for the Synthesis of this compound Derivatives

| Compound Name | Structure | Common Synthetic Route |

| 4-Ethoxyphenol | Ethylation of hydroquinone | |

| 2-(4-Ethoxyphenoxy)acetic acid | Williamson ether synthesis from 4-ethoxyphenol and a chloroacetate, followed by hydrolysis | |

| 2-Chloro-N-phenylacetamide | Reaction of aniline (B41778) with chloroacetyl chloride |

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for structure-activity relationship (SAR) studies and drug discovery. nih.gov Both solution-phase and solid-phase synthesis strategies can be employed to create libraries of this compound analogues.

Solution-phase parallel synthesis is well-suited for generating focused libraries of these compounds. nih.govnih.gov In this approach, reactions are carried out in parallel in an array of reaction vessels, such as a 24- or 96-well plate. For example, a diverse set of amines can be reacted in parallel with 2-(4-ethoxyphenoxy)acetic acid in the presence of a coupling agent to produce a library of N-substituted derivatives. nih.gov Similarly, a library of substituted 4-ethoxyphenols can be reacted with a single 2-chloro-N-substituted acetamide. The advantage of solution-phase synthesis is that it utilizes traditional and well-understood reaction chemistry. However, purification of the final products can be a bottleneck, although automated purification systems can mitigate this issue. nih.gov

Solid-phase synthesis offers an alternative approach where one of the reactants is attached to a solid support, such as a resin bead. nih.govgoogle.com This facilitates the purification process, as excess reagents and by-products can be simply washed away. For the synthesis of a this compound library, 2-(4-ethoxyphenoxy)acetic acid could be anchored to a resin, and then reacted with a library of amines. Alternatively, a library of amines could be attached to the solid support and then acylated with 2-(4-ethoxyphenoxy)acetyl chloride. The final products are then cleaved from the resin. The "split-and-pool" strategy can be used in solid-phase synthesis to generate very large combinatorial libraries.

The choice between solution-phase and solid-phase synthesis depends on the desired library size, the complexity of the synthetic route, and the required purity of the final compounds. Both approaches have been successfully used to generate libraries of small molecules for high-throughput screening. spirochem.com

Table 5: Comparison of Combinatorial Approaches for this compound Library Generation

| Approach | Principle | Advantages | Disadvantages |

| Solution-Phase Parallel Synthesis | Reactions are performed in parallel in separate wells of a microtiter plate. | Utilizes standard solution-phase chemistry; easier reaction monitoring. | Purification of final products can be challenging and time-consuming. |

| Solid-Phase Synthesis | One reactant is immobilized on a solid support; excess reagents are washed away. | Simplified purification; allows for the use of excess reagents to drive reactions to completion. | Can be more difficult to monitor reactions; may require specialized linkers and cleavage conditions. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Ethoxyphenoxy Acetamide and Its Analogues

Correlation of Structural Features with Observed Biological Activity Profilesnih.govmdpi.comresearchgate.net

The biological activity of the 2-phenoxyacetamide (B1293517) scaffold is intrinsically linked to its structural architecture. The core structure, consisting of a phenoxy group linked to an acetamide (B32628) moiety via an ether oxygen, serves as a versatile template for interaction with various biological targets. Modifications to this core, particularly on the phenyl rings and the acetamide nitrogen, have been shown to modulate activity across different therapeutic areas, including antiplasmodial, anticancer, and antibacterial applications. mdpi.comresearchgate.net

Studies on analogues have demonstrated that the nature of the phenoxy substituent is a key determinant of efficacy. For instance, in the context of antiplasmodial activity, the replacement of a 4-fluorophenoxy group with an unsubstituted phenoxy moiety can lead to a discernible decrease in activity. mdpi.com This highlights the importance of the electronic and steric properties of the substituent at this position.

The acetamide portion of the molecule also plays a crucial role. N-substitution on the acetamide introduces another vector for structural modification and interaction with target proteins. Research on 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors has shown that the substitution pattern on the N-phenyl ring is critical for inhibitory activity. nih.gov Similarly, in a series of antibacterial 2-[4-acetyl phenoxy) N-(4-substituent phenyl)] acetoamide derivatives, the substituents on the N-phenyl ring were found to significantly influence the antibacterial spectrum and potency. researchgate.net

Influence of Substituent Effects on the Activity of 2-(4-Ethoxyphenoxy)acetamide Derivativesmdpi.com

Substituent effects on the phenoxy and N-phenyl rings of this compound derivatives have been systematically investigated to establish clear structure-activity relationships (SAR). The electronic nature (electron-donating or electron-withdrawing), lipophilicity, and steric bulk of these substituents can profoundly alter the compound's interaction with its biological target.

In the development of antiplasmodial agents, modifications on the 2-phenoxy ring were explored. It was observed that replacing a 2-(4-fluorophenoxy) substituent with a simple 2-phenoxy or a 2-(4-acetamidophenoxy) group resulted in a distinct reduction in activity against Plasmodium falciparum. mdpi.com This suggests that an electron-withdrawing group like fluorine at the 4-position of the phenoxy ring is favorable for this specific biological activity.

The position of substituents also has a significant impact. For a series of 2-phenoxybenzamide (B1622244) analogues, shifting an N-Boc piperazinyl substituent on the N-phenyl ring from the meta to the para position led to a dramatic increase in both antiplasmodial activity and selectivity. mdpi.com The para-substituted analogue demonstrated the highest potency and selectivity index among the tested compounds, underscoring the sensitivity of the biological target to the spatial arrangement of bulky substituents. mdpi.com

The table below summarizes the influence of various substituents on the antiplasmodial activity of 2-phenoxybenzamide analogues, providing a clear illustration of the established SAR.

| Compound Analogue | Substituent on 2-Phenoxy Ring | Substituent on N-Phenyl Ring | Relative Biological Activity |

| Lead Compound | 4-Fluorophenoxy | ortho-N-(4-Boc-piperazin-1-yl) | Good |

| Analogue 6 | Phenoxy | ortho-N-(4-Boc-piperazin-1-yl) | Decreased |

| Analogue 8 | 4-Acetamidophenoxy | ortho-N-(4-Boc-piperazin-1-yl) | Decreased |

| Analogue 36 | 4-Fluorophenoxy | meta-N-(Boc-piperazinyl) | Moderate |

| Analogue 37 | 4-Fluorophenoxy | para-N-(Boc-piperazinyl) | Highest |

This interactive table is based on findings from a study on new 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Conformational Analysis and its Impact on this compound's Interactions

Crystallographic studies of structurally related compounds, such as 2-(4-iodophenoxy)acetamide, provide valuable insights into the likely solid-state conformation. In this analogue, the planes defined by the acetamide group and the carbocycle of the phenoxy group are not coplanar, intersecting at an angle of 24.91°. researchgate.net This twisted conformation is a result of minimizing steric hindrance and optimizing intramolecular interactions. It is highly probable that this compound adopts a similar non-planar conformation.

This conformational flexibility is crucial for biological activity. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the topology of the target's active site is essential for effective binding. The ethoxy group on the phenoxy ring and the amide group can engage in specific hydrogen bonding and hydrophobic interactions, and their spatial positioning, dictated by the molecule's conformation, will determine the strength and specificity of these interactions. Theoretical conformational analysis can further elucidate the potential energy landscape and identify the most stable conformers in different environments, providing a deeper understanding of how the molecule presents itself for biological recognition. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(4-Ethoxyphenoxy)acetamidenih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of 2-phenoxy-N-phenylacetamide, 2D and 3D-QSAR studies have been successfully employed to develop predictive models for their activity as HIF-1 inhibitors. nih.gov

These models utilize various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. In a notable 2D-QSAR study on a series of thirty-one 2-phenoxy-N-phenylacetamide derivatives, a statistically significant model was developed using Multiple Linear Regression (MLR). nih.gov This model demonstrated a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating its robustness and predictive power. nih.gov

The key descriptors identified in the best 2D-QSAR model included:

SssNHE-index: An electrotopological state descriptor related to the presence of nitrogen atoms with single bonds and attached hydrogens.

slogp: A descriptor for lipophilicity (log of the partition coefficient).

T_O_N_1: A descriptor that likely accounts for the topological relationship between oxygen and nitrogen atoms.

T_2_Cl_1: A descriptor related to the presence and position of chlorine atoms.

A 3D-QSAR model using k-nearest neighbor molecular field analysis (k-NN MFA) was also developed, which showed excellent correlative and predictive capabilities (q² = 0.9672, pred_r² = 0.8480). nih.gov This model generated steric, hydrophobic, and electrostatic descriptors based on the aligned structures of the compounds, providing a three-dimensional insight into the structural requirements for HIF-1 inhibition. nih.gov These QSAR models are invaluable tools for understanding the structural features essential for activity and for designing new, more potent analogues of this compound.

| QSAR Model Type | Method | Key Descriptors | Statistical Significance (r² or q²) | Predictive Ability (pred_r²) |

| 2D-QSAR | Multiple Linear Regression (MLR) | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | r² = 0.9469, q² = 0.8933 | 0.7128 |

| 3D-QSAR | k-Nearest Neighbor (k-NN MFA) | Steric, Hydrophobic, Electrostatic fields | q² = 0.9672 | 0.8480 |

This interactive table summarizes the results from a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors. nih.gov

Exploring Stereochemical Effects in this compound Analogues

The parent compound, this compound, is achiral. However, the introduction of chiral centers into its analogues can lead to the existence of stereoisomers (enantiomers or diastereomers), which can have profound implications for biological activity. Stereochemical properties are critical because biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecific interactions with small molecules.

If a substituent introduced on the acetamide side chain or on either of the phenyl rings creates a stereocenter, the resulting enantiomers may display significantly different pharmacological profiles. One enantiomer (the eutomer) might bind with high affinity to the target receptor, eliciting the desired biological response, while the other enantiomer (the distomer) may be less active, inactive, or even produce undesirable off-target effects.

For example, if an alkyl or other group were introduced at the α-position to the carbonyl of the acetamide moiety (i.e., on the carbon between the carbonyl and the ether oxygen), a chiral center would be created. The (R)- and (S)-enantiomers would have different spatial arrangements of their substituents. This difference in 3D geometry could lead to one isomer fitting more effectively into a chiral binding pocket than the other, resulting in different potencies. Therefore, when designing new analogues of this compound, the potential for creating stereoisomers must be carefully considered, and the synthesis and biological evaluation of individual stereoisomers are often necessary to fully elucidate the structure-activity relationship.

Mechanistic Elucidation of 2 4 Ethoxyphenoxy Acetamide S Biological Interactions at the Molecular and Cellular Level

Investigations into Receptor Binding and Ligand-Target Interactions of 2-(4-Ethoxyphenoxy)acetamide

Specific receptor binding studies for this compound are not extensively documented. However, the phenoxyacetamide scaffold is a recognized pharmacophore that interacts with various receptors. Research on analogous compounds provides insights into potential receptor targets.

For instance, a series of N-substituted-acetamide derivatives were identified as novel and potent antagonists for the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases. One of the most potent antagonists, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide , exhibited a strong binding ability to P2Y14R with an IC50 of 0.6 nM. This suggests that the phenoxyacetamide moiety can be a key structural feature for interaction with G-protein coupled receptors.

In another study, phenoxyacetamide derivatives were designed and synthesized as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1). One of the lead compounds demonstrated an IC50 of 33 nM for human TRPV1, indicating that this class of compounds can effectively interact with ion channels.

The following table summarizes the receptor binding affinities of some phenoxyacetamide analogs:

| Compound/Analog | Receptor Target | Binding Affinity (IC50) |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14R | 0.6 nM |

| A phenoxyacetamide derivative | Human TRPV1 | 33 nM |

These findings suggest that this compound could potentially exhibit binding affinity for a range of receptors, and its specific interactions would be dictated by the substitution patterns on the phenoxy and acetamide (B32628) groups.

Enzyme Inhibition or Activation Studies Involving this compound and Related Analogs

A study on benzoxazole-2-yl)-2-phenoxyacetamide derivatives identified them as potential antidiabetic agents through the inhibition of α-amylase. The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the phenoxy ring played a crucial role in the inhibitory activity.

Furthermore, certain phenoxyacetamide derivatives have been investigated as inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation. Molecular docking studies of these compounds with the COX-II enzyme have shown strong interactions between the acetamide moiety and active site amino acids like Trp 387 and Ser 353, suggesting a basis for their anti-inflammatory effects.

Quantitative structure-activity relationship (QSAR) studies on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors have indicated that molecular weight and electronic properties are important for their inhibitory activity. The negative correlation of the highest occupied molecular orbital (HOMO) energy suggested that the presence of electrophilic groups could enhance the activity.

The table below presents the enzyme inhibitory activities of some phenoxyacetamide analogs:

| Compound Class | Target Enzyme | Biological Activity |

| Benzoxazole-2-yl)-2-phenoxyacetamide derivatives | α-amylase | Inhibition |

| Thiazolyl-N-substituted amide derivatives | COX-II | Inhibition |

| 2-Phenoxyacetamide analogues | Monoamine Oxidase (MAO) | Inhibition |

These studies collectively suggest that this compound may possess enzyme inhibitory properties, and its specific targets would depend on its stereoelectronic features.

Modulation of Specific Cellular Pathways by this compound

The biological effects of phenoxyacetamide derivatives are often mediated through the modulation of specific cellular signaling pathways. Research on analogs of this compound has shed light on their potential to influence key pathways involved in inflammation and cell survival.

One study on N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide , a potent P2Y14R antagonist, demonstrated its ability to inhibit the inflammatory response in a model of acute gouty arthritis. This compound was found to decrease the release of inflammatory factors and cell pyroptosis through the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway.

Phenolic compounds, a broader class that includes the phenoxy moiety, are known to modulate a wide range of inflammation-associated signaling pathways. These include the nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinase (MAPK) pathways. The NF-κB pathway is a critical regulator of cellular processes such as inflammation and cell survival. Its activation can be modulated by various stimuli, and compounds that interfere with this pathway often exhibit anti-inflammatory properties. Similarly, the MAPK signaling pathway is involved in regulating cellular activities like proliferation, differentiation, and migration, and its modulation by small molecules can have significant therapeutic implications.

The potential of phenoxyacetamide derivatives to modulate these pathways is an active area of research. The specific effects of this compound on these pathways would require direct experimental investigation.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure

As of the latest available data, there are no specific transcriptomic or proteomic studies that have been published on the cellular responses to this compound or its closely related analogs. Such studies would be invaluable in providing a comprehensive, unbiased view of the molecular changes induced by the compound.

Transcriptome analysis, through techniques like RNA-sequencing, would reveal alterations in gene expression patterns, identifying which genes are up- or down-regulated following cellular exposure to the compound. This could point towards the primary cellular pathways affected.

Proteomic analysis, on the other hand, would provide a global view of the changes in protein expression and post-translational modifications. This would offer a more direct understanding of the functional changes occurring within the cell, as proteins are the primary effectors of cellular processes.

In the absence of specific data, one can only speculate on the potential findings of such analyses. Based on the activities of related analogs, it is plausible that transcriptomic and proteomic studies of this compound could reveal changes in the expression of genes and proteins involved in inflammatory responses, metabolic pathways, and cell signaling cascades.

Cellular Uptake, Subcellular Distribution, and Intracellular Fate of this compound in Model Systems

Detailed studies on the cellular uptake, subcellular distribution, and intracellular fate of this compound are currently not available in the scientific literature. However, based on its physicochemical properties as a small molecule, some general mechanisms can be inferred.

As a relatively small and moderately lipophilic molecule, this compound is likely to cross cellular membranes primarily through passive diffusion. The rate of uptake would be influenced by its partition coefficient, with increased lipophilicity generally favoring membrane permeation.

The subcellular distribution of the compound would depend on its affinity for various organelles and macromolecules. It might accumulate in lipid-rich environments such as the endoplasmic reticulum or mitochondrial membranes. Its ultimate intracellular fate would involve metabolic processes, potentially leading to the formation of more polar metabolites that can be more easily eliminated from the cell.

To definitively determine the cellular uptake mechanisms and intracellular trafficking of this compound, specific studies using radiolabeled or fluorescently tagged versions of the compound would be necessary.

Interaction of this compound with Biomembranes and Other Biological Macromolecules

The interaction of small molecules with biomembranes and macromolecules like plasma proteins can significantly influence their bioavailability, distribution, and efficacy. While direct studies on this compound are lacking, research on related phenoxyacetic acid derivatives provides some insights.

Studies on the interaction of phenoxyacetic acid derivatives with serum albumins have shown that these compounds can bind to these major plasma proteins. The binding is thought to be driven primarily by hydrophobic forces between the apolar substructures of the derivatives and the amino acid side chains of the protein. The extent of binding is significantly influenced by the lipophilicity of the compound. This suggests that this compound is also likely to bind to plasma proteins, which would affect its free concentration in the bloodstream.

Preclinical Biological Activity Profiling of 2 4 Ethoxyphenoxy Acetamide in in Vitro and in Vivo Model Systems

Cell-Based Assays for Evaluating Specific Biological Activities of 2-(4-Ethoxyphenoxy)acetamide

Cell-based assays are fundamental in determining the biological activity of a compound at the cellular level. For this compound and its analogues, these assays have been pivotal in identifying potential therapeutic targets.

One area of significant interest has been its effect on monoamine oxidase (MAO) enzymes. In a study evaluating a series of 2-phenoxyacetamide (B1293517) analogues, the inhibitory potency of these compounds against MAO-A and MAO-B was assessed using enzyme and cancer cell lysates. nih.gov Specifically, the inhibitory activities were evaluated in living cells utilizing HepG2 (human liver cancer) and SH-SY5Y (human neuroblastoma) cell lysates. nih.gov This approach allows for the determination of the compound's activity in a more biologically relevant environment compared to isolated enzyme assays.

The antiproliferative effects of related acetamide (B32628) derivatives have also been explored in various cancer cell lines. For instance, novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were evaluated for their ability to inhibit cell growth using the MTT assay in human tumor cell lines such as K-562 (chronic myelogenous leukemia), A549 (lung carcinoma), and PC-3 (prostate cancer). nih.gov Furthermore, the anti-liver carcinoma effects of 1,2,4-triazole (B32235) coupled acetamides were investigated against the HepG2 cell line. nih.gov

Beyond cancer, the potential anti-infective properties of acetamide derivatives have been a subject of investigation. For example, newly synthesized compounds bearing the 2-(4H-1,2,4-triazole-3-ylthio)acetamide structure were evaluated for their anti-HIV activity. nih.gov

Assessment of this compound's Activity in Isolated Organ or Tissue Systems

Currently, publicly available research specifically detailing the assessment of this compound's activity in isolated organ or tissue systems is limited. Such studies, often involving preparations like isolated heart, muscle strips, or perfused liver, are crucial for understanding the compound's direct effects on organ function, independent of systemic influences. This represents a gap in the comprehensive preclinical profiling of this specific compound.

Pharmacodynamic Studies in Animal Models (e.g., target engagement, biomarker modulation)

Pharmacodynamic studies in animal models are essential to understand how a compound affects the body. For phenoxyacetamide analogues, these studies have often focused on their interaction with specific targets, such as monoamine oxidase (MAO) enzymes. The biotransformation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) by MAO-B is a key mechanism in animal models of Parkinson's disease. nih.gov Therefore, evaluating the ability of compounds like this compound to inhibit MAO-B in these models can provide insights into their potential neuroprotective effects.

While specific pharmacodynamic data for this compound is not extensively detailed in the provided search results, the general approach for related compounds involves assessing their impact on enzyme activity and downstream biomarkers in relevant animal models of disease.

Investigation of this compound in Disease-Specific Animal Models for Mechanistic Insights

Disease-specific animal models are invaluable for understanding the potential therapeutic efficacy and mechanism of action of a compound.

The primary neurological models relevant to 2-phenoxyacetamide analogues are those related to neurodegenerative diseases, particularly Parkinson's disease. The inhibition of monoamine oxidase (MAO) enzymes is a key therapeutic strategy. MAO-A is a target for antidepressant drugs, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases. nih.gov Animal models of Parkinson's disease are often induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized by MAO-B to the toxic MPP+, leading to neurodegeneration. nih.gov The evaluation of this compound and its analogues in such models would provide crucial information on their potential as MAO inhibitors and their ability to mitigate neurodegenerative processes.

The anticancer potential of acetamide derivatives has been explored in various oncological models. In vitro studies with cell lines such as HepG2 and SH-SY5Y have been used to evaluate the inhibitory activities of phenoxyacetamide analogues. nih.gov These cell lines, derived from liver and neuronal cancers respectively, serve as initial screening tools to identify compounds with antiproliferative effects. For instance, a study on novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives demonstrated their ability to inhibit the growth of K-562, A549, and PC-3 human tumor cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Acetamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 18 | PC-3 | 5.96 |

| Compound 19 | A549/ATCC | 7.90 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

The investigation into the anti-infective properties of acetamide derivatives has included screening for various activities. For example, a series of newly synthesized compounds containing the 2-(4H-1,2,4-triazole-3-ylthio)acetamide structure were evaluated for their anti-HIV activity. nih.gov Such in vitro assays are the first step in identifying potential candidates for further development as anti-infective agents. These initial screens are crucial for determining the spectrum of activity and potency of the compounds before moving into more complex models.

Anti-inflammatory Models

There is a notable lack of publicly available scientific literature detailing the specific preclinical anti-inflammatory activity of this compound in either in vitro or in vivo model systems. While the broader class of phenoxy acetamide derivatives has been investigated for anti-inflammatory properties, direct studies on the ethoxy-substituted compound are not readily found.

Generally, research into various substituted phenoxy acetamide derivatives has indicated potential anti-inflammatory effects. nih.govnih.gov These studies often explore the inhibition of inflammatory mediators and pathways. For instance, some derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. archivepp.com However, without specific experimental data for this compound, its potential efficacy and mechanism of action in anti-inflammatory models remain speculative.

Common in vivo models used to assess the anti-inflammatory potential of novel compounds include carrageenan-induced paw edema in rats, a model for acute inflammation, and cotton pellet-induced granuloma, a model for chronic inflammation. ijpras.comresearchgate.net In such studies, parameters like the reduction in paw volume or the weight of granulomatous tissue are measured to quantify the anti-inflammatory effect. The absence of this compound in studies utilizing these or similar models prevents any definitive statements about its activity.

Agricultural Pest/Weed Control Models

Similar to the anti-inflammatory data, there is no specific information available in the reviewed scientific literature regarding the evaluation of this compound in agricultural pest or weed control models. The broader class of phenoxyacetic acid derivatives, which shares a structural resemblance, has a well-established history as herbicides. wikipedia.org For example, MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled growth and death in broadleaf weeds. wikipedia.org

Derivatives of 2-(5-isoxazolyloxy)-acetamide have also been synthesized and shown to possess herbicidal activities against various weeds. researchgate.net These compounds' efficacy is often evaluated in greenhouse or field trials against a panel of common agricultural weeds and crop species to determine their spectrum of activity and selectivity. Without dedicated studies, it is not possible to ascertain whether this compound possesses any useful herbicidal or pesticidal properties.

Comparative Analysis of this compound's Activity with Established Research Compounds in Preclinical Settings

A comparative analysis of the biological activity of this compound with established research compounds in preclinical settings cannot be conducted at this time due to the absence of primary research data for the specific compound. Such an analysis would require experimental results detailing its potency, efficacy, and selectivity in various in vitro and in vivo assays.

For a meaningful comparison in the context of anti-inflammatory activity, this compound would need to be evaluated alongside standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) or celecoxib (B62257) in models such as the carrageenan-induced paw edema test. researchgate.net Data on parameters like the percentage of edema inhibition would be crucial for such a comparison.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Ethoxyphenoxy Acetamide

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating 2-(4-Ethoxyphenoxy)acetamide from impurities, starting materials, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of moderately polar compounds like this compound. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer), which can be run under isocratic or gradient elution conditions to achieve optimal separation. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic phenoxy chromophore exhibits maximum absorbance. researchgate.net

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often at elevated temperatures. scirp.org A capillary column with a non-polar or moderately polar stationary phase is typically used. The compound is vaporized in a heated injection port and separated based on its boiling point and interaction with the stationary phase. Detection is commonly achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. scirp.orgjmchemsci.com

Interactive Table: Typical Chromatographic Conditions for Acetamide (B32628) Derivatives

Click to view data

| Parameter | HPLC | GC |

| Column | Reverse-Phase C18, (e.g., 150 x 4.6 mm, 5 µm) researchgate.net | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Buffer sielc.comsielc.com | Helium or Nitrogen |

| Elution/Temperature Program | Isocratic or Gradient | Temperature programmed (e.g., 150°C to 280°C) |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net | 1 - 2 mL/min |

| Detector | UV/Vis (e.g., 225-254 nm) researchgate.net | FID or Mass Spectrometry (MS) |

| Application | Purity assessment, quantification, impurity profiling | Residual solvent analysis, analysis of volatile impurities |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The ethoxy group would appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The aromatic protons on the phenoxy ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. A singlet would correspond to the methylene protons of the acetamide group (OCH₂C=O), and a broad singlet for the amide (NH₂) protons. thermofisher.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group, the carbons of the aromatic ring, and the carbons of the ethoxy and acetamide methylene groups. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule would generate a molecular ion peak corresponding to its molecular weight. nist.gov Subsequent fragmentation would likely involve cleavage of the ether bond and loss of the acetamide group, providing structural confirmation. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands:

N-H stretching vibrations for the primary amide group (around 3100-3300 cm⁻¹).

A strong C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹). nih.gov

C-O-C stretching for the aryl ether linkage (around 1240 cm⁻¹).

Aromatic C=C stretching vibrations. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The phenoxy group acts as a chromophore, and the compound is expected to show maximum absorbance (λ_max) in the UV region, typically around 220-290 nm, arising from π→π* transitions in the benzene ring. researchgate.net

Interactive Table: Predicted Spectroscopic Data for this compound

Click to view data

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Ethoxy (CH₃) | ~1.4 ppm (triplet) thermofisher.com |

| Ethoxy (OCH₂) | ~4.0 ppm (quartet) thermofisher.com | |

| Aromatic (C-H) | ~6.8-7.0 ppm (multiplet/doublets) thermofisher.com | |

| Methylene (OCH₂) | ~4.5 ppm (singlet) | |

| Amide (NH₂) | Broad singlet | |

| ¹³C NMR | Carbonyl (C=O) | ~170 ppm |

| Aromatic (C-O) | ~155 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 195 |

| IR | Amide (N-H stretch) | 3100-3300 cm⁻¹ |

| Amide (C=O stretch) | 1650-1680 cm⁻¹ nih.gov | |

| Ether (C-O stretch) | ~1240 cm⁻¹ | |

| UV-Vis | λ_max | ~220-290 nm researchgate.net |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a comprehensive analytical solution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of this compound in complex mixtures. HPLC separates the compound from its matrix, and the eluent is directly introduced into a mass spectrometer. actascientific.com The MS detector provides molecular weight information and, with tandem MS (MS/MS), structural data for unequivocal identification and quantification, even at trace levels. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or related substances, GC-MS is the method of choice. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer, allowing for positive identification based on fragmentation patterns and retention times. ijarnd.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the direct structural elucidation of impurities or degradation products as they are separated by HPLC. This technique is particularly valuable for identifying unknown compounds without the need for prior isolation. researchgate.net

Development of Bioanalytical Methods for this compound in Biological Matrices

For preclinical studies, robust bioanalytical methods are required to quantify this compound in biological matrices like plasma and tissue homogenates. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.

The development of such a method involves several key steps:

Sample Preparation: This is critical to remove interfering substances, such as proteins and lipids. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). google.com

Chromatography: A rapid HPLC or UPLC method is developed to separate the analyte from endogenous matrix components in a short analysis time.

Mass Spectrometry: A tandem quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed after fragmentation, which provides exceptional selectivity and sensitivity for quantification.

Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results.

Crystallographic Studies and Solid-State Characterization of this compound

Solid-state properties significantly influence the stability, solubility, and bioavailability of a pharmaceutical compound.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule, including precise bond lengths, bond angles, and conformational details. Studies on similar phenoxy acetamide derivatives show that the amide C-N bond is typically shorter than a standard single bond due to resonance. nih.govnih.gov The crystal lattice is often stabilized by an extensive network of intermolecular hydrogen bonds, particularly N-H···O interactions where the amide hydrogen atoms act as donors and the carbonyl oxygen acts as an acceptor, often forming chains or layered structures. nih.govmdpi.com

Solid-State Characterization: Other techniques are used to characterize the bulk properties of the solid material:

X-ray Powder Diffraction (XRPD): Used to identify the crystalline form and detect polymorphism.

Differential Scanning Calorimetry (DSC): Determines the melting point and purity of the crystalline solid and can identify different polymorphic forms.

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature to assess thermal stability and solvent/water content.

Interactive Table: Typical Crystallographic Data for Phenoxy Acetamide Derivatives

Click to view data

| Parameter | Typical Finding | Reference |

| Crystal System | Monoclinic | nih.govmdpi.com |

| Space Group | P2₁/c or similar | mdpi.com |

| C-N Amide Bond Length | ~1.32 Å (shorter than a typical single bond) | nih.govnih.gov |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding | nih.govmdpi.com |

| Resulting Crystal Packing | Formation of chains, dimers, or layered structures | nih.gov |

Computational Chemistry and Molecular Modeling Applications in 2 4 Ethoxyphenoxy Acetamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2-(4-Ethoxyphenoxy)acetamide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. uomphysics.net For this compound, DFT calculations can elucidate its fundamental chemical properties. These calculations typically involve geometry optimization to find the most stable molecular conformation, followed by the computation of electronic properties. scispace.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. uomphysics.netnih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com

Detailed research findings from DFT studies on related phenoxy acetamide (B32628) structures reveal that the distribution of HOMO and LUMO is typically spread across the molecule's conjugated system. scispace.com The phenoxy and acetamide moieties play crucial roles in defining the electronic landscape. The electronegative oxygen and nitrogen atoms are often identified as regions of negative potential, making them susceptible to electrophilic attack, while the aromatic ring can act as an electron donor.

Table 1: Representative DFT-Calculated Parameters for a Phenoxy Acetamide Structure

| Parameter | Calculated Value | Significance |

| HOMO Energy | -9.06 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -5.58 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.48 eV | Indicates chemical stability and reactivity. scispace.com |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Global Hardness (η) | 1.74 eV | Resistance to change in electron distribution. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological targets, such as enzymes or receptors. physchemres.org

In a typical MD simulation, a protein-ligand complex, often derived from a docking study, is placed in a simulated physiological environment, including water and ions. nih.gov The simulation tracks the trajectory of the complex over a specific period (nanoseconds to microseconds), revealing how the ligand binds and unbinds, the stability of the binding pose, and the specific interactions that maintain the complex. physchemres.orgresearchgate.net Key analyses include Root Mean Square Deviation (RMSD) to assess the stability of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. physchemres.org These simulations can uncover the dynamic behavior and potential adaptive structural changes within the protein-ligand complex. physchemres.org

Research findings indicate that MD simulations are crucial for validating docking results and understanding the stability of ligand-receptor interactions. mdpi.com For phenoxy acetamide derivatives, simulations have shown that hydrogen bonds and hydrophobic interactions are often the primary forces stabilizing the ligand in the active site of a target protein. nih.gov The flexibility of the ethoxy group and the acetamide linker in this compound can be analyzed to understand how the molecule adapts its conformation to fit within a binding pocket.

Table 2: Typical Output from MD Simulation Analysis of a Ligand-Protein Complex

| Analysis Metric | Typical Result | Interpretation |

| RMSD of Ligand | < 2.0 Å | Indicates a stable binding pose of the ligand within the target's active site. |

| RMSF of Protein Residues | Peaks at specific loop regions | Highlights flexible areas of the protein that may be involved in ligand binding or allosteric regulation. physchemres.org |

| Number of H-Bonds | 2-4 stable bonds | Shows the consistent hydrogen bonding interactions crucial for binding affinity. researchgate.net |

| Binding Free Energy (MM/GBSA) | -50 kcal/mol | Predicts the strength of the ligand-target interaction. |

Docking Studies to Predict Binding Modes of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcrr.com Docking studies are widely used to predict the binding mode and affinity of small molecules like this compound to a macromolecular target, typically a protein. researchgate.netmdpi.com The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the possible binding poses based on their predicted binding energy. mdpi.com

Docking studies on analogous phenoxy acetamide compounds have successfully predicted their interactions with various enzymes, such as cyclooxygenase-2 (COX-2). researchgate.netmdpi.com These studies reveal that the phenoxy group often engages in hydrophobic interactions within the active site, while the acetamide moiety can form crucial hydrogen bonds with key amino acid residues like Arginine and Tyrosine. mdpi.com The binding affinity is quantified by a docking score, with lower (more negative) values indicating a more favorable interaction. ijcrr.com

For this compound, a docking study would identify the most probable binding conformation within a target's active site, highlighting the specific amino acids involved in the interaction. This information is invaluable for understanding its mechanism of action and for designing derivatives with improved binding affinity.

Table 3: Example Docking Results for a Phenoxy Acetamide Derivative with a Target Protein (e.g., COX-2)

| Parameter | Result |

| Docking Score (kcal/mol) | -9.77 |

| Interacting Residues | Arg 120, Tyr 355, Ser 530 |

| Key Interactions | Hydrogen bond with Arg 120; Pi-Alkyl interaction with Tyr 355. |

| Reference Ligand Score | -7.18 |

Note: Data is representative of findings for similar compounds. researchgate.net

Pharmacophore Modeling for De Novo Design of this compound Analogues

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific spatial orientation. dovepress.com

For this compound, a pharmacophore model can be generated based on its structure and known interactions with a biological target (receptor-based) or based on a set of known active molecules (ligand-based). researchgate.net This model serves as a 3D query for virtual screening of compound libraries to find new molecules with a similar interaction pattern. dovepress.com More importantly, it provides a blueprint for the de novo design of novel analogues. By understanding the key pharmacophoric features, chemists can rationally modify the structure of this compound to enhance its activity, selectivity, or pharmacokinetic properties.

For instance, a pharmacophore model might identify the ether oxygen as a hydrogen bond acceptor, the amide group as both a donor and acceptor, and the phenyl ring as a hydrophobic feature. mdpi.com This guides the synthesis of new derivatives where these features are retained or optimized.

Table 4: Hypothetical Pharmacophoric Features for this compound Analogues

| Pharmacophoric Feature | Chemical Moiety | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen, Carbonyl Oxygen | Interaction with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Interaction with acceptor residues in the target. |

| Aromatic Ring (AR) | Phenyl Ring | Hydrophobic and π-π stacking interactions. |

| Hydrophobic Group (HY) | Ethoxy Chain | Occupies a hydrophobic pocket in the target. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Parameters of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a series of compounds with a specific experimental property. sciforum.net This is closely related to Quantitative Structure-Activity Relationship (QSAR) studies, which focus on biological activity. nih.gov

For a series of this compound derivatives, a QSPR model can be developed to predict various physicochemical properties, such as solubility, lipophilicity (logP), or membrane permeability, based on calculated molecular descriptors. sciforum.net These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., clogP). A statistical model, often using methods like Multiple Linear Regression (MLR), is then built to establish a mathematical equation linking the descriptors to the property of interest. nih.gov

A QSAR study on 2-phenoxy-N-substituted acetamide analogues identified key descriptors like the SssNHE-index (an electrotopological state descriptor) and slogp (a lipophilicity descriptor) as being important for their biological activity. nih.gov Such models provide valuable insights into which structural features are most influential for a given property, thereby guiding the design of new derivatives with improved characteristics. The predictive power of these models is assessed by statistical parameters like the correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov

Table 5: Representative Statistical Results of a 2D-QSAR Model for Phenoxy Acetamide Derivatives

| Statistical Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.9469 | Indicates a strong correlation between the descriptors and the observed activity in the training set. nih.gov |

| Cross-validated q² | 0.8933 | Measures the internal predictive ability of the model. nih.gov |

| External Predictive r² (pred_r²) | 0.7128 | Measures the model's ability to predict the activity of an external test set of compounds. nih.gov |

| Key Descriptors | SssNHE-index, slogp, T_O_N_1 | Identifies the molecular features most critical for the modeled biological activity. nih.gov |

Emerging Research Directions and Future Perspectives for 2 4 Ethoxyphenoxy Acetamide in Academic Inquiry

Potential for Novel Biological Target Identification and Validation in Relevant Systems

The phenoxyacetamide core is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This suggests that 2-(4-ethoxyphenoxy)acetamide itself could modulate various biological targets, making it a prime candidate for target identification studies.

Key Research Areas:

Anti-inflammatory and Antinociceptive Pathways: A derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been identified as a selective sigma-1 receptor ligand with antinociceptive effects nih.gov. Another complex derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, was found to downregulate Thymic Stromal Lymphopoietin (TSLP), a key factor in allergic disorders, by blocking caspase-1/NF-κB pathways nih.gov. These findings suggest that simpler phenoxyacetamides could be investigated for their effects on inflammatory and pain-related targets.

Anticancer Mechanisms: Various phenoxy derivatives have demonstrated cytotoxic efficacy against cancer cell lines nih.gov. The specific molecular targets, such as matrix metalloproteases or pathways related to tumor hypoxia, are key areas for investigation nih.gov. Future studies could involve screening this compound against a panel of cancer cell lines to identify potential cytotoxic activity and then using techniques like affinity-based probes to isolate and identify its protein targets nih.gov.

Antimicrobial and Antiviral Targets: The phenoxyacetamide scaffold is a promising basis for developing novel antitubercular agents, with some derivatives showing activity against both sensitive and drug-resistant strains of M. tuberculosis nih.gov. Other studies have identified derivatives that inhibit HIV-1 Tat-mediated viral transcription researchgate.net. This opens the door for screening this compound against a range of bacterial, fungal, and viral pathogens to validate potential targets.

Table 1: Reported Biological Activities of Phenoxyacetamide Derivatives

| Biological Activity | Specific Derivative Class | Potential Targets/Mechanisms |

|---|---|---|

| Anti-inflammatory | Dichlorophenoxy acetamide (B32628) | Sigma-1 Receptor nih.gov |

| Anti-allergic | Carbonohydrazonoyl phenoxyacetamide | Caspase-1/NF-κB, TSLP nih.gov |

| Anticancer | General Phenoxyacetamides | Matrix Metalloproteases, HIF-1α nih.gov |

| Anti-mycobacterial | Phenoxy acetic acids | M. tuberculosis pathways nih.gov |

| Antiviral (HIV-1) | Indole-oxadiazole acetamides | Tat-mediated transcription researchgate.net |

| Antioxidant | General Acetamide Derivatives | ROS/NO scavenging nih.gov |

| Insecticidal | N-(4-chlorophenyl)-2-phenoxyacetamide | Targets in Spodoptera littoralis researchgate.net |

Integration of this compound Research with Systems Biology and Omics Approaches

To move beyond single-target identification and understand the holistic impact of this compound on biological systems, integrating multi-omics approaches is essential. Systems biology combines high-throughput data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular and organismal responses frontiersin.orgnih.govnih.gov.

Such an approach would be invaluable for:

Mechanism of Action Elucidation: By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can gain an unbiased, system-wide view of the compound's effects researchgate.netunimi.it. This can reveal the primary mechanism of action as well as any off-target effects.

Biomarker Discovery: Omics data can help identify biomarkers that predict a system's response to the compound. For example, a transcriptomic study might reveal that cells with a certain gene expression profile are more sensitive to the compound's effects nih.gov.

Predictive Modeling: The vast datasets generated by omics technologies can be used to build computational models that predict a compound's activity and potential toxicity before extensive in vivo testing nih.gov. This can significantly streamline the early stages of drug discovery.

For instance, a study on hepatocellular carcinoma used transcriptomics data integrated with a regulatory-metabolic network model to identify key transcription factors and genes associated with cancer growth, demonstrating the power of this integrated approach nih.gov. A similar strategy could be applied to understand how this compound perturbs disease states at a network level.

Exploration of this compound in Non-Biological Applications (e.g., material science, synthetic intermediates for other chemical entities)

The utility of this compound is not limited to pharmacology. Its chemical structure makes it a valuable building block for synthesizing more complex molecules and materials.

Synthetic Intermediate: Phenoxyacetamides are frequently used as precursors in organic synthesis. They can be readily prepared and then modified to create a diverse library of compounds nih.gov. For example, they serve as starting materials for synthesizing complex heterocyclic systems like benzothiazepines, which also have biological importance researchgate.net. The principle of using synthesis intermediates to discover new drugs suggests that even the basic scaffold of this compound might possess shared pharmacological properties with the final, more complex products bioencapsulation.net.

Material Science and Coordination Chemistry: The amide and ether functionalities of the molecule make it a potential ligand for coordinating with metal ions. The study of substituted acetamide derivatives as ligands is an area of interest for elucidating the rules that guide the formation of complex compounds nih.gov. Furthermore, related structures have been explored for their potential in creating synthetic sensors for anion detection, indicating a possible application in materials science mdpi.com.

Challenges and Opportunities in the Fundamental Academic Investigation of this compound

The primary challenge in the academic investigation of this compound is the relative lack of research focused specifically on this simple parent compound. Much of the literature concentrates on more complex, substituted derivatives, leaving the fundamental properties of the core structure underexplored.

However, this challenge presents a significant opportunity. The wealth of data on its derivatives provides a strong rationale for investigating the parent compound as a potential bioactive agent or a valuable synthetic precursor.

Opportunities:

Broad-Spectrum Bioactivity: The diverse activities reported for the phenoxyacetamide class provide a wide array of potential therapeutic areas to explore.